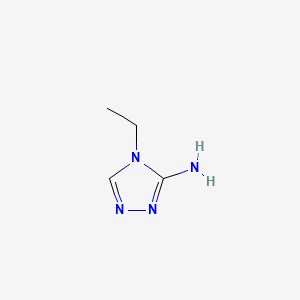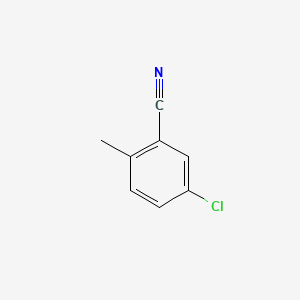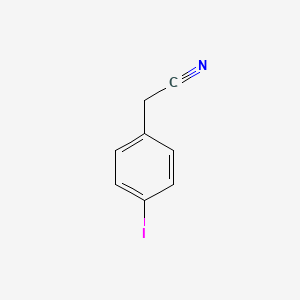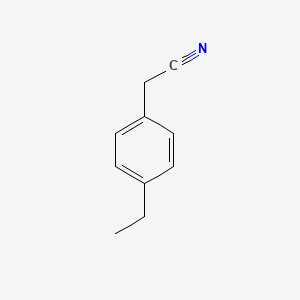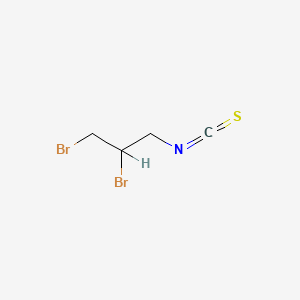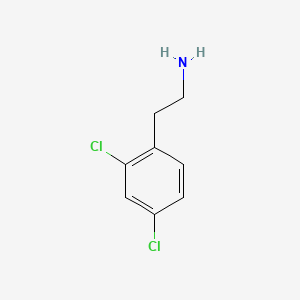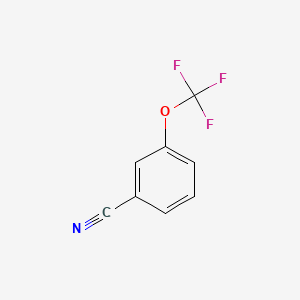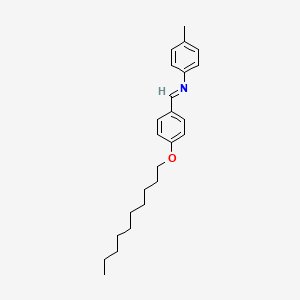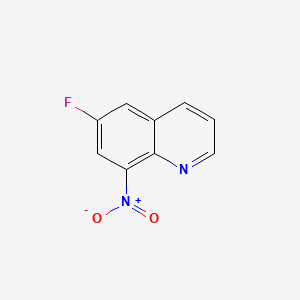
6-Fluoro-8-nitroquinoline
Vue d'ensemble
Description
6-Fluoro-8-nitroquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and as a component in the design of imaging agents and prodrugs for targeting hypoxic cells in solid tumors . The presence of both a fluorine and a nitro group on the quinoline ring system makes it a versatile substrate for further chemical modifications.
Synthesis Analysis
The synthesis of 6-fluoro-8-nitroquinoline derivatives has been approached through various methods. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources . Another method described the synthesis of 6-nitroquinoline derivatives through a tandem reductive amination-SNAr reaction, which provided good yields of the substituted tetrahydroquinolines . Additionally, solid-phase synthesis techniques have been employed to create 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines using a novel tetrafunctional scaffold .
Molecular Structure Analysis
The molecular structure of 6-fluoro-8-nitroquinoline is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of electronegative substituents such as fluorine and nitro groups significantly influences the electronic properties of the molecule, which can be inferred from studies on similar compounds .
Chemical Reactions Analysis
6-Fluoro-8-nitroquinoline and its derivatives undergo various chemical reactions. For instance, 6-nitroquinoline has been shown to undergo cyclocondensation with aromatic hydrazones to form heterocyclic compounds . The enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions has been studied for its potential use in detecting hypoxic cells in tumors . Furthermore, the reactivity of the nitro group in the presence of one-electron reductases and the potential for side reactions, such as the formation of 6-nitroquinolin-2(1H)-one, have been documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-8-nitroquinoline are influenced by its functional groups. The fluorine atom contributes to the molecule's lipophilicity and can affect its binding affinity to biological targets . The nitro group is a key functional group that can undergo reduction to form amino derivatives, which is a reaction of interest in the development of hypoxia-selective imaging agents . The compound's optical properties have also been explored, with studies on related quinoline-based fluorophores indicating potential applications in materials science .
Applications De Recherche Scientifique
Antibacterial Properties
6-Fluoro-8-nitroquinoline and its derivatives have been explored for their potent antibacterial properties. Studies have shown that these compounds, particularly when modified with various functional groups, exhibit significant activity against both gram-positive and gram-negative bacterial strains. For instance, certain derivatives demonstrated notable antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging approximately between 2-5 micrograms per milliliter (Al-Hiari et al., 2007). Additionally, other studies reported the synthesis of novel fluoroquinolone derivatives showing promising antibacterial properties, particularly against resistant strains of bacteria (Al-Hiari et al., 2011).
Anticancer Activity
Research has also delved into the anticancer potential of 6-Fluoro-8-nitroquinoline derivatives. Some compounds in this category exhibited significant antiproliferative activity against various cancer cell lines, including breast tumor and non-small cell lung cancer cells. Notably, certain derivatives demonstrated greater potency against MCF-7 breast tumor cells than known anticancer drugs (Al-Trawneh et al., 2010). Moreover, another study found that specific quinoline derivatives, including those with nitro groups, showed promising antiproliferative activity, suggesting their potential as anticancer agents (Köprülü et al., 2018).
Detection of Hypoxia in Tumors
6-Fluoro-8-nitroquinoline has been investigated for its application in detecting hypoxia within tumors. Research indicates that the compound can be metabolically activated under hypoxic conditions, converting into a fluorescent product that can be used for imaging hypoxic tumor cells. This property makes it a potential tool for diagnosing and studying cancer (Rajapakse et al., 2010), (Rajapakse et al., 2013).
PET Imaging of Neurofibrillary Tangles
6-Fluoro-8-nitroquinoline has been utilized in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging of neurofibrillary tangles in the brain, which are associated with neurodegenerative diseases like Alzheimer's. Studies have focused on developing and validating radioligands like [18 F]MK-6240, derived from 6-Fluoro-8-nitroquinoline, for clinical research use in detecting these tangles (Collier et al., 2017), (Hopewell et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSAYITYLRHGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187859 | |
| Record name | Quinoline, 6-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-nitroquinoline | |
CAS RN |
343-26-0 | |
| Record name | Quinoline, 6-fluoro-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

